molecular formula C19H21BrN2OS B2909041 2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide CAS No. 351525-97-8

2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide

Cat. No.: B2909041
CAS No.: 351525-97-8
M. Wt: 405.35
InChI Key: LVUOAEWHESMNEP-UHFFFAOYSA-N
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Description

2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide is a synthetic organic compound featuring a dihydrothiazole ring (a five-membered heterocycle with sulfur and nitrogen), a benzylamino group, and a p-tolyl-substituted ethanone moiety. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

2-[benzyl(4,5-dihydro-1,3-thiazol-2-yl)amino]-1-(4-methylphenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS.BrH/c1-15-7-9-17(10-8-15)18(22)14-21(19-20-11-12-23-19)13-16-5-3-2-4-6-16;/h2-10H,11-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUOAEWHESMNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN(CC2=CC=CC=C2)C3=NCCS3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide typically involves multiple steps, starting with the preparation of the dihydrothiazole ring. This can be achieved through the cyclization of appropriate thioamide precursors under acidic conditions. The subsequent steps involve the introduction of the benzyl and p-tolyl groups through nucleophilic substitution reactions. The final step includes the formation of the hydrobromide salt, which is achieved by treating the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The benzyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound’s key structural elements include:

  • Benzylamino group: Enhances lipophilicity and modulates receptor interactions.
  • p-Tolyl ethanone: Contributes to aromatic stacking and metabolic stability.

Comparison with 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (2c) :

  • Structural differences : Compound 2c replaces the dihydrothiazole with a thiadiazole ring and substitutes the p-tolyl group with a bromobenzylidene moiety.
  • Spectral data : The absence of a thiol (-SH) group in the target compound (evident in 2c’s IR peak at 2595 cm⁻¹) suggests distinct reactivity profiles.
  • Synthesis : Both compounds are synthesized via condensation reactions, but 2c uses 4-bromobenzaldehyde, while the target likely employs a benzyl-dihydrothiazolyl amine intermediate.
Salt Form and Pharmacological Derivatives

The hydrobromide salt distinguishes the target compound from hydrochloride salts commonly used in pharmaceuticals (e.g., salbutamol derivatives in ):

Compound Name CAS Number Salt Form Key Functional Groups Application/Notes Reference
Target Compound Not provided Hydrobromide Dihydrothiazole, benzylamino, p-tolyl Hypothetical kinase inhibitor
Imp. G(EP) as Hydrochloride 24085-08-3 Hydrochloride Benzyl-tert-butylamino, hydroxy-phenyl Salbutamol impurity
Imp. J(EP) as Hydrochloride 41489-89-8 Hydrochloride tert-Butylamino, hydroxymethyl-phenyl β-agonist derivative (salbutamone)
4-[(1RS)-2-(tert-Butylamino)-1-hydroxyethyl]-2-ethylphenol Hydrobromide Hydrobromide tert-Butylamino, ethylphenol Bronchodilator analogue

Key Observations :

  • Solubility : Hydrobromide salts generally exhibit lower aqueous solubility than hydrochlorides but may offer improved crystallinity .
  • Bioactivity: The dihydrothiazole ring in the target compound could enhance binding to sulfur-rich enzymatic pockets compared to salbutamol’s tert-butylamino group.
Stability and Degradation Profiles
  • Oxidation : The benzyl group may oxidize to benzaldehyde under acidic conditions, analogous to salbutamol impurities .
  • Hydrolysis : The hydrobromide salt’s susceptibility to hydrolysis (vs. hydrochlorides) could necessitate controlled storage conditions.

Biological Activity

The compound 2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Chemical Characteristics

The synthesis of thiazole derivatives often employs various methods to enhance yield and purity. For instance, a common synthetic route involves the reaction of substituted benzaldehydes with thiazolidinone derivatives under acidic conditions. This method has been shown to produce high yields of thiazole-based compounds with diverse substituents that can influence their biological activity.

Antimicrobial Activity

Thiazole derivatives, including the compound , have been investigated for their antimicrobial properties. Research indicates that compounds featuring the thiazole ring exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, a study on related thiazole compounds demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL against certain bacterial strains .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Activity Level
Thiazole Derivative AE. coli200Moderate
Thiazole Derivative BStaphylococcus aureus150Moderate
Thiazole Derivative CCandida albicans300Low

Anticancer Activity

In addition to antimicrobial effects, thiazole derivatives have shown promise in anticancer applications. A study highlighted the synthesis of various thiazole analogues that were evaluated for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Some derivatives exhibited significant cytotoxic effects with low IC50 values, indicating strong potential as anticancer agents .

Table 2: Cytotoxicity of Thiazole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)Activity Level
Thiazole Derivative DMCF-710High
Thiazole Derivative EA54915High
Thiazole Derivative FHeLa25Moderate

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications at specific positions on the thiazole ring or the benzyl group can significantly alter biological activity. For instance, electron-withdrawing groups generally enhance antibacterial activity while specific substitutions can improve lipophilicity and cellular uptake .

Case Studies

  • Antitubercular Activity : A series of thiazolidinone derivatives were synthesized and tested against Mycobacterium tuberculosis. Some compounds demonstrated promising antitubercular activity with minimal cytotoxic effects on human cell lines .
  • Antifungal Activity : Research showed that certain thiazole derivatives exhibited antifungal properties against Aspergillus niger and Candida albicans, with MIC values indicating moderate effectiveness compared to standard antifungal agents .

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